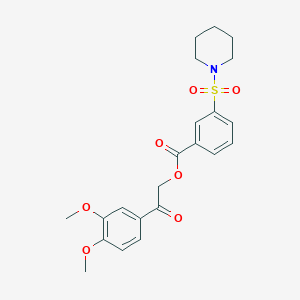
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-(1-piperidinylsulfonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-(1-piperidinylsulfonyl)benzoate, also known as DOPSB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DOPSB is a member of the benzoylphenylurea family of compounds and has been found to exhibit various biochemical and physiological effects that make it an attractive candidate for use in laboratory experiments. In
Wirkmechanismus
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-(1-piperidinylsulfonyl)benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in biological systems. This compound has been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. This compound has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells and its potential use as a therapeutic agent for the treatment of Alzheimer's disease. This compound has also been found to exhibit antioxidant and anti-inflammatory properties, which may make it useful in the treatment of various diseases and conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-(1-piperidinylsulfonyl)benzoate in laboratory experiments is its ability to selectively bind to certain biological molecules, such as zinc ions. This makes it useful as a fluorescent probe for the detection of these molecules in biological systems. Additionally, this compound has been found to be relatively stable and easy to synthesize, which makes it an attractive candidate for use in laboratory experiments. However, one limitation of using this compound in laboratory experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-(1-piperidinylsulfonyl)benzoate, including its potential use as a therapeutic agent for the treatment of various diseases, its use as a fluorescent probe for the detection of other biological molecules, and its use in the development of new metal-organic frameworks for gas storage and separation applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects and toxicity.
Synthesemethoden
The synthesis method for 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-(1-piperidinylsulfonyl)benzoate involves a series of chemical reactions that are typically carried out in a laboratory setting. The starting materials for the synthesis of this compound are 3,4-dimethoxybenzaldehyde and 3-aminobenzoic acid. These two compounds are reacted together in the presence of a catalyst to form the intermediate compound 3-(3,4-dimethoxyphenyl)-3-oxopropionic acid. This intermediate is then reacted with piperidine and sulfonyl chloride to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-(1-piperidinylsulfonyl)benzoate has been found to exhibit various scientific research applications, including its use as a fluorescent probe for the detection of zinc ions in biological systems. This compound has also been used as a ligand for the development of metal-organic frameworks (MOFs) for gas storage and separation applications. Additionally, this compound has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
Eigenschaften
Molekularformel |
C22H25NO7S |
|---|---|
Molekulargewicht |
447.5 g/mol |
IUPAC-Name |
[2-(3,4-dimethoxyphenyl)-2-oxoethyl] 3-piperidin-1-ylsulfonylbenzoate |
InChI |
InChI=1S/C22H25NO7S/c1-28-20-10-9-16(14-21(20)29-2)19(24)15-30-22(25)17-7-6-8-18(13-17)31(26,27)23-11-4-3-5-12-23/h6-10,13-14H,3-5,11-12,15H2,1-2H3 |
InChI-Schlüssel |
MHFFACHAUUOANV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone](/img/structure/B285202.png)
![Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B285204.png)




![Ethyl 4-aminobenzo[h]quinoline-3-carboxylate](/img/structure/B285219.png)
![3-[1-(Benzyloxy)-2,2-difluorovinyl]-1-(4-chlorophenyl)-4-phenyl-2-azetidinone](/img/structure/B285246.png)


![4-({3-[(Dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B285251.png)


![2-{4-chloro-5-[(4-ethoxyanilino)sulfonyl]-2-methylphenoxy}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B285256.png)
